molecular formula C8H9N3O4S B15233918 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Número de catálogo: B15233918
Peso molecular: 243.24 g/mol
Clave InChI: XBSAGRQLNWBXHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features a sulfonamide group linked to a pyridine-substituted oxazolidin-2-one core, a structural motif common in the development of novel bioactive molecules. Sulfonamide derivatives are extensively investigated for their potential to interact with a variety of enzymatic targets. Recent studies highlight sulfonamides as promising scaffolds for developing multitarget antidiabetic agents, with some derivatives demonstrating excellent inhibitory activity against α-glucosidase and α-amylase, enzymes key to carbohydrate metabolism . Furthermore, the structural similarity to other heterocyclic sulfonamides suggests potential for antibacterial evaluation, as this class of compounds is known to be synthesized and tested against various bacterial strains . The presence of both hydrogen bond donors and acceptors in its structure allows for potential interactions with amino acid residues in enzyme active sites, making it a valuable candidate for molecular docking studies and the development of new therapeutic leads . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C8H9N3O4S

Peso molecular

243.24 g/mol

Nombre IUPAC

2-oxo-N-pyridin-2-yl-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C8H9N3O4S/c12-8-11(5-6-15-8)16(13,14)10-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,9,10)

Clave InChI

XBSAGRQLNWBXHK-UHFFFAOYSA-N

SMILES canónico

C1COC(=O)N1S(=O)(=O)NC2=CC=CC=N2

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives . One common method includes the reaction of 2-aminopyridine with an appropriate oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidizing agent like PhI(OAc)2 (PIDA) in a solvent such as dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, PhI(OAc)2 (PIDA)

    Reducing Agents: Sodium borohydride

    Bases: Potassium carbonate (K2CO3)

    Solvents: Dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity .

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Core Variations: The target compound and QD-5686/2283EA share an oxazolidine core, while compound 19 features a thiazolidine ring (with sulfur replacing oxygen). Thiazolidines are known for enhanced metabolic stability and sulfur-mediated interactions in biological systems, whereas oxazolidines may exhibit improved solubility due to the oxygen atom .

Substituent Effects :

  • The pyridin-2-yl group in the target compound provides a single nitrogen atom in the aromatic ring, whereas the pyrimidin-2-yl group in QD-5686/2283EA introduces two nitrogen atoms. This difference impacts electronic distribution, basicity, and hydrogen-bonding capacity, which are critical for target binding in pharmacological contexts .
  • Compound 19 incorporates a sulfamoyl phenyl group, which adds steric bulk and may influence membrane permeability compared to simpler sulfonamides .

Synthetic Pathways :

  • Compound 19 is synthesized via a multi-step process involving chloroacetyl chloride and isothiocyanate sulfonamide intermediates, suggesting higher complexity compared to the likely condensation routes used for oxazolidine-based sulfonamides .

Purity and Commercial Availability: Commercial analogs like QD-5686/2283EA and SS-4826 are available at ≥95% purity, indicating standardized synthesis protocols. The absence of purity data for the target compound suggests it may be a novel or less-studied derivative .

Implications of Structural Differences

  • Biological Activity : Pyridin-2-yl and pyrimidin-2-yl groups are common in kinase inhibitors and antimicrobial agents due to their ability to form π-π stacking and hydrogen bonds. The thiazolidine core in compound 19 has been associated with antidiabetic and anti-inflammatory activities, whereas oxazolidines are explored as antibacterial scaffolds (e.g., linezolid analogs) .
  • Coordination Chemistry: The pyridin-2-yl group in the target compound may facilitate metal coordination, as evidenced by Cu(II) complexes in related ligands (e.g., in ). Such properties are absent in non-aromatic sulfonamides like SS-4826 .

Actividad Biológica

The compound 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a member of the oxazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in antimicrobial and anticancer therapies.

Synthesis

The synthesis of this compound involves the reaction of pyridine derivatives with sulfonamide and oxazolidine precursors. The process typically utilizes various catalysts and reaction conditions to optimize yield and purity. For instance, studies have shown that modifications to the oxazolidine ring can significantly affect biological activity, emphasizing the importance of structural variations in drug design .

Antimicrobial Activity

Research indicates that derivatives of oxazolidines, including this compound, exhibit notable antibacterial properties. In vitro studies have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial protein synthesis, akin to other oxazolidinone antibiotics such as linezolid .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-Virulence Activity

The compound has also been evaluated for its anti-virulence properties. It has been shown to interfere with quorum sensing mechanisms in bacteria, thereby reducing their virulence without necessarily killing them. This characteristic is particularly beneficial in treating infections caused by multidrug-resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, This compound displays promising anticancer activity. Studies have reported that it induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. For example, it has shown significant cytotoxic effects against cancer cells such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.5 to 5 µM .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MDA-MB-2311.5
HCT1160.8
A5493.0
LNCaP4.5

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Da Silva et al. (2021) reported that derivatives similar to 2-Oxo-N-(pyridin-2-YL)oxazolidine exhibited significant anti-tumor activity against glioblastoma multiforme cells, demonstrating a reduction in cell viability by over 70% compared to controls .
  • Andrade et al. (2020) conducted a comprehensive evaluation on the cytotoxic effects of various oxazolidine derivatives, including this compound, revealing selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, and how can reaction conditions be fine-tuned to improve yield?

The synthesis of sulfonamide derivatives typically involves coupling sulfonamide groups with heterocyclic scaffolds. Key steps include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may facilitate sulfonamide bond formation.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve the 3D conformation, including bond angles and hydrogen-bonding networks (e.g., triclinic crystal system with space group P1) .
  • Spectroscopic methods :
    • NMR : Analyze chemical shifts for sulfonamide (δ ~10–12 ppm) and pyridine protons (δ ~7–9 ppm).
    • FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and oxazolidinone (C=O, ~1700 cm⁻¹) groups .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What stability challenges arise during storage or experimental handling?

  • Hydrolysis risk : The sulfonamide group is susceptible to acidic/basic conditions. Store in anhydrous environments at 4°C.
  • Oxidative degradation : Avoid strong oxidizing agents (e.g., H₂O₂) unless intentional functionalization is required .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Core modifications : Substitute the pyridine ring with electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic effects.
  • Sulfonamide variations : Replace the sulfonamide with sulfonylurea or sulfamate to alter binding affinity .
  • Oxazolidinone optimization : Introduce methyl or phenyl groups at the oxazolidinone nitrogen to enhance lipophilicity .
  • Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., hydrogen bonds with histidine residues) .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (<10 µM), and CYP450 inhibition risks .
  • MD simulations : Assess conformational stability in aqueous environments over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardize assays : Use identical enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4) across studies.
  • Control for impurities : Verify compound purity (>95%) via HPLC before testing.
  • Cross-validate models : Compare in vitro results with ex vivo tissue models or transgenic organisms .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity screening : Profile against related enzymes (e.g., other sulfonamide-binding proteins) to identify cross-reactivity.
  • Proteomics : Use SILAC-based mass spectrometry to detect unintended protein interactions .
  • Dose optimization : Perform dose-response curves to establish a therapeutic window (e.g., EC₅₀ vs. toxicity thresholds) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis

ParameterOptimal RangeReference
Temperature60–80°C
CatalystTriethylamine
SolventDMF
Reaction Time12–24 hours

Q. Table 2. Comparative Bioactivity of Structural Analogs

AnalogIC₅₀ (nM)Target EnzymeReference
Parent Compound150 ± 10Carbonic Anhydrase
Fluoro-substituted85 ± 5Carbonic Anhydrase
Chloro-substituted220 ± 15Carbonic Anhydrase

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.